5-Bromo-2-chloro-4-méthoxypyrimidine

Vue d'ensemble

Description

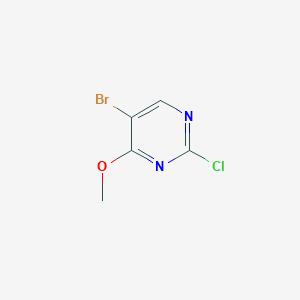

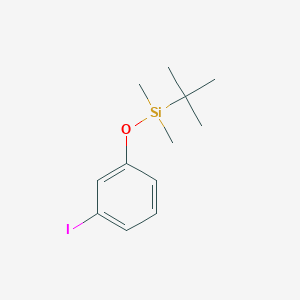

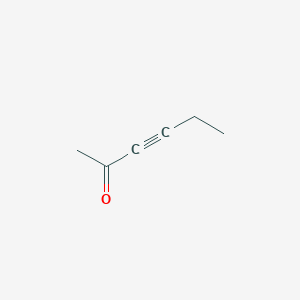

5-Bromo-2-chloro-4-methoxypyrimidine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of bromo, chloro, and methoxy substituents on the pyrimidine ring can significantly alter the compound's chemical reactivity and physical properties, making it a valuable intermediate in various chemical syntheses.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those with bromo and chloro substituents, often involves palladium-catalyzed cross-coupling reactions. For instance, 5-bromo-2-iodopyrimidine has been used as an intermediate in selective palladium-catalyzed cross-coupling reactions to synthesize various substituted pyrimidine compounds . Although the specific synthesis of 5-bromo-2-chloro-4-methoxypyrimidine is not detailed in the provided papers, similar methodologies could potentially be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine was studied, and the formation of a related compound was confirmed by X-ray crystallography analysis . This suggests that the molecular structure of 5-bromo-2-chloro-4-methoxypyrimidine could also be studied using similar analytical methods.

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions, including regioselective displacement, Stille coupling, and bromination. The reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with secondary amines in boiling ethanol to afford substituted aminopyrimidines is an example of the chemical reactivity of bromo-chloro pyrimidine derivatives . Additionally, the preparation of 5-brominated pyrimidines has been achieved through bromination of bipyrimidine . These reactions highlight the versatility of pyrimidine derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. For instance, the crystallization of a related compound in the monoclinic crystal system indicates the impact of molecular structure on the solid-state properties . Quantum chemical calculations, including density functional theory (DFT), can provide insights into the vibrational frequencies, electronic properties, and molecular stability of pyrimidine derivatives . Additionally, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid demonstrates the importance of regioselectivity in determining the properties of the final product .

Applications De Recherche Scientifique

Synthèse d'antagonistes αvβ3 et de sst3

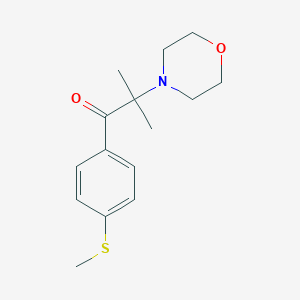

Ce composé est également utilisé comme bloc de construction pour la fraction β-alanine d'un antagoniste αvβ3, qui est impliqué dans la régulation de l'angiogenèse et de la résorption osseuse médiée par les ostéoclastes. De plus, il est utilisé pour synthétiser des antagonistes puissants et sélectifs des récepteurs sst3 de la somatostatine, qui ont des applications thérapeutiques potentielles dans le traitement des tumeurs neuroendocrines .

Synthèse d'hétérocycles halogénés

Il agit comme un bloc de construction dans la synthèse chimique des hétérocycles halogénés. Ces structures se retrouvent souvent dans de nombreux produits pharmaceutiques et agrochimiques en raison de leur activité biologique .

Formation de synthons régiosélectifs

Le déplacement sélectif du chlorure en C4 par le N-(3-aminophényl) carbamate de tert-butyle conduit à des rapports élevés de synthon régiosélectif, ce qui est crucial pour les transformations chimiques ultérieures dans les processus de développement de médicaments .

Safety and Hazards

Mécanisme D'action

Target of Action

5-Bromo-2-chloro-4-methoxypyrimidine is a building block used in the chemical synthesis of halogenated heterocycles . It is a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar levels.

Biochemical Pathways

SGLT2 inhibitors work by blocking the sodium-glucose co-transporter 2 (SGLT2), which is responsible for at least 90% of the glucose reabsorption in the kidney. Blocking this transporter causes up to 119 grams per day of blood glucose to be eliminated through the urine , thereby reducing blood glucose levels and assisting in the management of blood glucose levels in patients with type 2 diabetes.

Propriétés

IUPAC Name |

5-bromo-2-chloro-4-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPORMCRNCNFGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

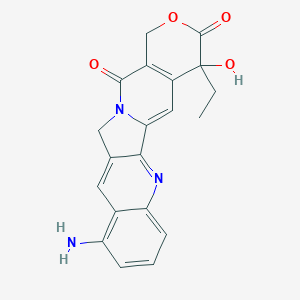

COC1=NC(=NC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394802 | |

| Record name | 5-bromo-2-chloro-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57054-92-9 | |

| Record name | 5-bromo-2-chloro-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole](/img/structure/B163156.png)